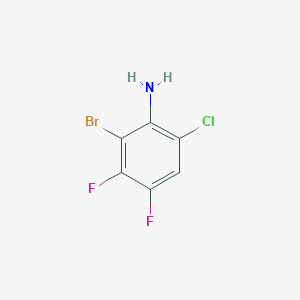
17alpha-Propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17alpha-Propionate, also known as clascoterone, is a synthetic steroidal antiandrogen. It is primarily used in dermatology for the treatment of acne vulgaris. This compound is notable for its ability to act as an androgen receptor antagonist, which helps in reducing the effects of androgens on the skin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Propionate involves several steps:
Protection of Primary Alcohol: The primary alcohol group is protected using DMTr-Cl (or MMTr-Cl) to form a protected intermediate.
Esterification: The 17alpha hydroxyl group is esterified under the action of an acylating reagent.
Deprotection: The DMTr group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time to ensure efficient conversion of intermediates to the final product.
Análisis De Reacciones Químicas
17alpha-Propionate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different steroidal structures.
Substitution: Substitution reactions, particularly at the hydroxyl and oxopropoxy groups, can yield a variety of analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
17alpha-Propionate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal antiandrogens.
Biology: The compound is studied for its effects on androgen receptors and its potential use in treating androgen-related conditions.
Medicine: It is primarily used in dermatology for the treatment of acne vulgaris.
Industry: The compound is used in the formulation of topical creams and other dermatological products.
Mecanismo De Acción
The mechanism of action of 17alpha-Propionate involves its role as an androgen receptor antagonist. By binding to androgen receptors with high affinity, it competes with androgens and blocks their signaling pathways. This inhibition reduces sebaceous gland proliferation, sebum production, and inflammatory pathways, which are key factors in the pathogenesis of acne .
Comparación Con Compuestos Similares
17alpha-Propionate is unique due to its high affinity for androgen receptors and its effectiveness as a topical antiandrogen. Similar compounds include:
Cyproterone acetate: Another steroidal antiandrogen used in the treatment of acne and hirsutism.
Spironolactone: A non-steroidal antiandrogen used for similar dermatological conditions.
Flutamide: A non-steroidal antiandrogen primarily used in the treatment of prostate cancer.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propiedades
IUPAC Name |
[17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNHMOZDMYNCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-1-(3-chloro-4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B8056144.png)

![N-{4-[(2-chloro-4-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B8056158.png)
![[(1R,2S)-2-hydroxy-1-phenylpropyl]azanium;chloride](/img/structure/B8056165.png)

![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate](/img/structure/B8056173.png)
![2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B8056177.png)


![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]propane](/img/structure/B8056203.png)

![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8056208.png)


